Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol
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Overview
Description
Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol is a chiral compound with significant interest in various scientific fields due to its unique stereochemistry and potential applications. This compound features a piperidine ring substituted with an ethyl group and a hydroxymethyl group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Ethylation: Introduction of the ethyl group at the 4-position of the piperidine ring.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 2-position.
Common reagents used in these reactions include ethyl halides for ethylation and formaldehyde or paraformaldehyde for hydroxymethylation. The reactions are usually carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to the hydroxymethyl group.
Substitution: Replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a ketone, while reduction can regenerate the original alcohol.
Scientific Research Applications
Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol can be compared with other similar compounds such as:
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol: Differing by the presence of a methyl group instead of an ethyl group.
Rel-((2R,4S)-4-isopropylpiperidin-2-yl)methanol: Featuring an isopropyl group instead of an ethyl group.
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The unique stereochemistry of this compound makes it distinct in its interactions and applications.
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
[(2R,4S)-4-ethylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C8H17NO/c1-2-7-3-4-9-8(5-7)6-10/h7-10H,2-6H2,1H3/t7-,8+/m0/s1 |
InChI Key |
SMYPOQPVFOAJQJ-JGVFFNPUSA-N |
Isomeric SMILES |
CC[C@H]1CCN[C@H](C1)CO |
Canonical SMILES |
CCC1CCNC(C1)CO |
Origin of Product |
United States |
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